molecular formula C12H23NO2S B13459648 tert-butylN-[(2-methylthian-4-yl)methyl]carbamate

tert-butylN-[(2-methylthian-4-yl)methyl]carbamate

Cat. No.: B13459648
M. Wt: 245.38 g/mol
InChI Key: XBDIQVOCBXSVMR-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thianyl derivative. One common method is the reaction of tert-butyl carbamate with 2-methylthian-4-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex organic molecules .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .

Medicine: The compound has potential applications in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate can be designed to release active amines upon enzymatic cleavage .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a versatile intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by enzymes such as esterases to release active amines. These amines can then interact with their respective targets, such as receptors or enzymes, to exert their effects .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-methylcarbamate
  • tert-Butyl N-(4-formylbenzyl)carbamate

Comparison: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate is unique due to the presence of the thianyl group, which imparts specific reactivity and stability. Compared to tert-butyl carbamate, it has enhanced stability and reactivity due to the thianyl moiety. tert-Butyl N-methylcarbamate and tert-butyl N-(4-formylbenzyl)carbamate have different substituents, leading to variations in their chemical properties and applications .

Properties

Molecular Formula

C12H23NO2S

Molecular Weight

245.38 g/mol

IUPAC Name

tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate

InChI

InChI=1S/C12H23NO2S/c1-9-7-10(5-6-16-9)8-13-11(14)15-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14)

InChI Key

XBDIQVOCBXSVMR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCS1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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